s-Ethylisothiourea
Overview
Description
“s-Ethylisothiourea” is a nitric oxide synthase inhibitor . It is a small molecule that has been used in experimental groups .
Molecular Structure Analysis
The molecular structure of “s-Ethylisothiourea” is represented by the chemical formula C3H8N2S . It has an average weight of 104.174 and a monoisotopic weight of 104.040818956 .
Physical And Chemical Properties Analysis
“s-Ethylisothiourea” is a solid under normal conditions . It should be stored under inert gas due to its hygroscopic nature . The molecular formula is C3H8N2S and it has a molecular weight of 104.170 .
Scientific Research Applications
Inhibition of Human Nitric Oxide Synthases
s-Ethylisothiourea is a potent inhibitor of human nitric oxide synthases (NOS), showing significant inhibition across various NOS isozymes. This includes inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isozymes. It demonstrates selective inhibition, particularly potent in the inducible form, and alters the environment of the bound heme in these enzymes, suggesting its potential in regulating NOS activities (Garvey et al., 1994).
Reversal of Septic Vasodilation
In a study involving sheep, s-Ethylisothiourea demonstrated the ability to reverse septic vasodilation. Its application in this context showed a significant reduction in the hyperdynamic circulation characteristic of septic states, indicating its potential therapeutic role in managing sepsis-related complications (Booke et al., 1995).
Effects on Hemodynamics and Regional Blood Flow
s-Ethylisothiourea was found to have effects on hemodynamics and regional blood flow in healthy and septic sheep. The substance caused dose-dependent vasoconstriction and affected oxygen transport and regional blood flows, highlighting its significance in cardiovascular studies and potential therapeutic applications (Booke et al., 1999).
Selective Isoform Inhibition
s-Ethylisothiourea, alongside other compounds, has been recognized as a selective inhibitor of inducible nitric oxide synthase. This selectivity, with a significantly greater potency than earlier inhibitors, suggests its utility in treating inflammatory and autoimmune diseases, where selective inhibition of specific NOS isozymes can be therapeutically beneficial (Nakane et al., 1995).
Isozyme Selectivity in Inhibition
Further research into the structural activity of s-Ethylisothiourea and its analogues demonstrated its potent inhibitory action on human NOS isozymes. One of its analogs showed significant selectivity for the neuronal isoform of NOS, suggesting the importance of s-Ethylisothiourea derivatives in developing selective NOS inhibitors (Shearer et al., 1997).
Cardiovascular and Antinociceptive Effects
Studies involving various isothioureas, including s-Ethylisothiourea, have shown their ability to inhibit nitric oxide synthase and affect mean arterial blood pressure. This suggests potential applications in cardiovascular research and possibly in understanding pain perception mechanisms (Handy et al., 1996).
Environmental and Agricultural Applications
s-Ethylisothiourea, as Ethylenethiourea (ETU), has been used in monitoring exposure to ethylenebisdithiocarbamate fungicides in agricultural settings. It serves as an indicator of exposure in both the environment and in biological systems, such as human urine, emphasizing its role in occupational health and environmental studies (Kurttio & Savolainen, 1990).
Metabolism and Toxicity Studies
Research on ETU has delved into its metabolism in various species, revealing differences in metabolic pathways and potential toxicological effects. These studies contribute to understanding the safety and impact of substances related to s-Ethylisothiourea in different biological systems (Iverson et al., 1980).
Material Science Applications
In material science, s-Ethylisothiourea has been used in modifying silica surfaces to improve the mechanical performance of materials like styrene-butadiene rubber. This highlights its utility beyond biomedical applications, extending to industrial and material engineering contexts (Zhong et al., 2015).
Bacterial Cell Shape Induction
s-Ethylisothiourea has been studied for its role in inducing spherical cells in bacteria, such as Escherichia coli. Understanding the structural requirements for this activity has implications in microbiology and could provide insights into bacterial physiology and potential antimicrobial strategies (Iwai et al., 2004).
Safety And Hazards
“s-Ethylisothiourea” is classified as having acute toxicity and is toxic if swallowed . It can cause CNS depression when combined with certain substances . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It should be stored locked up and disposed of properly .
properties
IUPAC Name |
ethyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIZBHJTOHUOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1071-37-0 (mono-hydrobromide) | |
Record name | Etiron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50183973 | |
Record name | Etiron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
s-Ethylisothiourea | |
CAS RN |
2986-20-1 | |
Record name | S-Ethylisothiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2986-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Ethylisothiourea | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etiron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-ETHYLISOTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236P47H4VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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